N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl
Overview
Description
“N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted with a cyclohexyl group, a methyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclic pyrazolo[4,3-c]pyridine core. The nitrogen atoms in the pyrazole and pyridine rings, along with the oxygen atom in the carboxamide group, would be capable of forming hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazolo[4,3-c]pyridine core and the carboxamide group. The pyrazolo[4,3-c]pyridine core could potentially undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazolo[4,3-c]pyridine core and the carboxamide group could contribute to its polarity and potential for forming hydrogen bonds .
Scientific Research Applications
Synthesis and Derivatives
- The compound N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl is a part of the broader family of pyrazolo[4,3-c]pyridine derivatives. These compounds have been explored in various synthetic chemistry studies. For instance, Karthikeyan, Vijayakumar, and Sarveswari (2014) demonstrated the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, a closely related class of compounds (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
- In another study, Grošelj et al. (2015) developed a method for synthesizing 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, indicating the versatility of pyrazolo[4,3-c]pyridine derivatives in creating a range of functionalized compounds (Grošelj et al., 2015).
Biological and Medicinal Research
- A study by Samala et al. (2013) on a series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives highlighted their potential as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This suggests possible applications in developing treatments for tuberculosis (Samala et al., 2013).
- Žerovnik et al. (2010) synthesized 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as analogues of histamine, demonstrating the potential of these compounds in the study of histamine receptors and related biological processes (Žerovnik et al., 2010).
Chemical Properties and Transformations
- The chemical properties and transformations of these compounds have been a subject of interest. For example, Gubaidullin et al. (2014) explored the tautomerism of azaheterocycles, providing insights into the stability and transformation properties of pyrazolo[4,3-c]pyridines (Gubaidullin et al., 2014).
Applications in Materials Science
- Dandia et al. (2013) investigated the use of pyrazolopyridine derivatives as corrosion inhibitors, showcasing an application in materials science and engineering (Dandia et al., 2013).
Future Directions
The study of compounds containing a pyrazolo[4,3-c]pyridine core is an active area of research due to their potential biological activities . Future research could explore the synthesis, characterization, and biological evaluation of “N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl” and related compounds .
properties
IUPAC Name |
N-cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.ClH/c1-18(10-5-3-2-4-6-10)14(19)13-11-9-15-8-7-12(11)16-17-13;/h10,15H,2-9H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBQZMJQUXUGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=NNC3=C2CNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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